molecular formula C18H20O4S2 B14229052 1-(2-Oxo-2-phenylethyl)thiolan-1-ium benzenesulfonate CAS No. 591244-04-1

1-(2-Oxo-2-phenylethyl)thiolan-1-ium benzenesulfonate

Katalognummer: B14229052
CAS-Nummer: 591244-04-1
Molekulargewicht: 364.5 g/mol
InChI-Schlüssel: DVKIKGIIPQCWGI-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Oxo-2-phenylethyl)thiolan-1-ium benzenesulfonate is a chemical compound known for its unique structure and potential applications in various fields. It consists of a thiolan-1-ium ring substituted with a 2-oxo-2-phenylethyl group and a benzenesulfonate moiety. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.

Vorbereitungsmethoden

The synthesis of 1-(2-Oxo-2-phenylethyl)thiolan-1-ium benzenesulfonate typically involves the reaction of thiolan-1-ium salts with 2-oxo-2-phenylethyl halides in the presence of a suitable base. The reaction conditions often include solvents such as acetonitrile or dimethylformamide, and the process is carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Analyse Chemischer Reaktionen

1-(2-Oxo-2-phenylethyl)thiolan-1-ium benzenesulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonate moiety, leading to the formation of various derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (hydrogen peroxide), reducing agents (sodium borohydride), and nucleophiles (amines, alcohols). Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted benzenesulfonates.

Wissenschaftliche Forschungsanwendungen

1-(2-Oxo-2-phenylethyl)thiolan-1-ium benzenesulfonate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(2-Oxo-2-phenylethyl)thiolan-1-ium benzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. In the context of quorum sensing inhibition, it binds to the active site of quorum sensing receptors, thereby blocking the signaling pathways that regulate bacterial communication and biofilm formation . This inhibition can reduce the virulence and pathogenicity of bacteria without exerting cytotoxic effects.

Vergleich Mit ähnlichen Verbindungen

1-(2-Oxo-2-phenylethyl)thiolan-1-ium benzenesulfonate can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of the thiolan-1-ium ring, the 2-oxo-2-phenylethyl group, and the benzenesulfonate moiety, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

591244-04-1

Molekularformel

C18H20O4S2

Molekulargewicht

364.5 g/mol

IUPAC-Name

benzenesulfonate;1-phenyl-2-(thiolan-1-ium-1-yl)ethanone

InChI

InChI=1S/C12H15OS.C6H6O3S/c13-12(10-14-8-4-5-9-14)11-6-2-1-3-7-11;7-10(8,9)6-4-2-1-3-5-6/h1-3,6-7H,4-5,8-10H2;1-5H,(H,7,8,9)/q+1;/p-1

InChI-Schlüssel

DVKIKGIIPQCWGI-UHFFFAOYSA-M

Kanonische SMILES

C1CC[S+](C1)CC(=O)C2=CC=CC=C2.C1=CC=C(C=C1)S(=O)(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.